molecular formula C20H21N3O4S B11350221 2-Methylpropyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

2-Methylpropyl 4-methyl-2-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11350221
M. Wt: 399.5 g/mol
InChI Key: NAOBMWBONPOWCA-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, an oxazole ring, and various substituents

Preparation Methods

The synthesis of 2-METHYLPROPYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but they often include solvents like chloroform or methanol and specific temperature and pressure conditions to optimize the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-METHYLPROPYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-METHYLPROPYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE include other thiazole and oxazole derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties that make it suitable for particular applications.

Conclusion

2-METHYLPROPYL 4-METHYL-2-[5-(4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H21N3O4S/c1-11(2)10-26-19(25)17-13(4)21-20(28-17)22-18(24)15-9-16(27-23-15)14-7-5-12(3)6-8-14/h5-9,11H,10H2,1-4H3,(H,21,22,24)

InChI Key

NAOBMWBONPOWCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C

Origin of Product

United States

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